Darolutamide

Description

Properties

IUPAC Name |

N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11-12,27H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIJXOOIHRSQRB-PXYINDEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027953 | |

| Record name | Darolutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

719.5±60.0 | |

| Record name | Darolutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1297538-32-9 | |

| Record name | N-[(1S)-2-[3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl]-1-methylethyl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1297538-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darolutamide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297538329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darolutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darolutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAROLUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X05U0N2RCO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Darolutamide chemical structure and synthesis

An In-depth Technical Guide to the Chemical Structure and Synthesis of Darolutamide

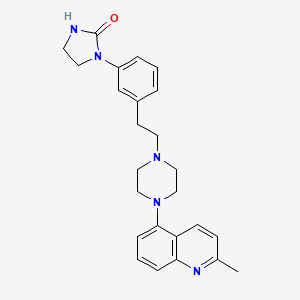

Chemical Structure of this compound

This compound is a nonsteroidal androgen receptor inhibitor (ARi) characterized by a distinct chemical structure.[1] Its systematic IUPAC name is N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide.[2] The molecular formula of this compound is C19H19ClN6O2, and it has a molecular weight of 398.85 g/mol .[3][4] The structure features a chiral center, and it is the (S)-enantiomer that is therapeutically active. The molecule consists of a central pyrazole ring linked to a substituted chlorocyanophenyl group and a second pyrazole carboxamide moiety. This unique polar, flexible structure contributes to its high-affinity binding to the androgen receptor.[1]

Chemical Structure:

Synthesis of this compound

The synthesis of this compound has been described in several patents and publications, with a common route involving a Suzuki coupling reaction to form a key intermediate, followed by amide bond formation and a final reduction step. The synthetic pathway developed by Orion Corporation is a widely referenced method.

Overview of the Synthetic Pathway

The synthesis commences with the preparation of a pyrazole boronate ester, which then undergoes a Suzuki cross-coupling reaction with a halogenated benzonitrile derivative. The resulting intermediate is subsequently coupled with a second pyrazole moiety, followed by a final reduction to yield this compound.

Visualization of the Synthesis Pathway

The following diagram illustrates a common synthetic route for this compound.

Caption: A simplified schematic of a synthetic route to this compound.

Experimental Protocols

The following protocols are based on procedures described in the patent literature and scientific publications.

Synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (Intermediate 1)

This key step involves a Suzuki cross-coupling reaction.

-

Reactants: 4-bromo-2-chlorobenzonitrile, a pyrazole boronate ester.

-

Catalyst and Reagents: Palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), and potassium carbonate (K2CO3).

-

Solvent: A mixture of acetonitrile (MeCN) and water.

-

Procedure:

-

To a reaction vessel, add 4-bromo-2-chlorobenzonitrile, the pyrazole boronate ester, potassium carbonate, and the solvent mixture.

-

Degas the mixture and purge with an inert gas (e.g., nitrogen or argon).

-

Add palladium(II) acetate and triphenylphosphine.

-

Heat the reaction mixture to approximately 70°C and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).

-

Upon completion, cool the mixture and perform an aqueous workup.

-

The crude product can be purified by crystallization to yield 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile.

-

Synthesis of (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile (Intermediate 2)

This step involves the alkylation of the pyrazole nitrogen.

-

Reactants: 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile and a suitable chiral amine precursor like (S)-2-aminopropan-1-ol.

-

Reagents: Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) for a Mitsunobu-type reaction, followed by deprotection.

-

Solvent: Ethyl acetate (EtOAc).

-

Procedure:

-

Dissolve 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, (S)-2-aminopropan-1-ol (or a protected version), and triphenylphosphine in ethyl acetate under an inert atmosphere.

-

Cool the mixture and slowly add diisopropyl azodicarboxylate.

-

Allow the reaction to proceed at room temperature.

-

After the reaction is complete, if a protecting group is used, perform the deprotection step, which may involve treatment with hydrochloric acid.

-

The product is then isolated and purified.

-

Synthesis of this compound

The final steps involve an amide coupling followed by a ketone reduction.

-

Reactants: (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile and 5-acetyl-1H-pyrazole-3-carboxylic acid.

-

Coupling Agents: Propanephosphonic acid anhydride (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), and a base such as N,N-diisopropylethylamine (DIPEA).

-

Reducing Agent: Sodium borohydride (NaBH4).

-

Solvents: Ethyl acetate (EtOAc) for the coupling and ethanol (EtOH) for the reduction.

-

Procedure (Amide Coupling):

-

To a solution of (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile and 5-acetyl-1H-pyrazole-3-carboxylic acid in ethyl acetate, add N,N-diisopropylethylamine.

-

Add the coupling agent (e.g., T3P) and stir the mixture at a controlled temperature (e.g., 10°C) until the amide formation is complete.

-

Isolate the intermediate amide product.

-

-

Procedure (Reduction):

-

Dissolve the intermediate amide in ethanol.

-

Cool the solution and add sodium borohydride in portions.

-

Stir the reaction mixture until the reduction of the acetyl group to a hydroxyethyl group is complete.

-

Quench the reaction and perform a workup to isolate the crude this compound.

-

The final product can be purified by column chromatography or crystallization.

-

Quantitative Data on Synthesis

The following table summarizes reported yields and purity for key steps in the synthesis of this compound.

| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Yield (%) | Purity (%) | Reference |

| Suzuki Coupling | 4-bromo-2-chlorobenzonitrile, pyrazole boronate ester | Pd(OAc)2, PPh3, K2CO3 | MeCN/H2O | 92 | - | |

| Amide Coupling & Purification | (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile, Intermediate Acid | HATU, DIPEA | THF | 68.2 - 70.7 | 99.0 - 99.4 | |

| Final Product (Overall) | - | - | - | 70.0 | 99.75 (HPLC) |

Note: Yields and purity can vary depending on the specific reaction conditions, scale, and purification methods employed. The data presented is based on reported values in the cited literature.

References

Preclinical Pharmacology of Darolutamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darolutamide is a structurally distinct and potent androgen receptor (AR) inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). Its unique chemical structure confers a favorable preclinical profile, characterized by high affinity for the AR, potent antagonism of both wild-type and mutated receptors, and limited penetration of the blood-brain barrier. This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action

This compound is a non-steroidal competitive androgen receptor inhibitor.[1] It, along with its main active metabolite, keto-darolutamide, binds with high affinity to the ligand-binding domain of the AR.[1][2] This binding competitively prevents the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the receptor.[3] The antagonistic action of this compound disrupts the downstream signaling cascade essential for prostate cancer cell growth and survival through several key mechanisms:

-

Inhibition of AR Nuclear Translocation: this compound effectively blocks the testosterone-induced translocation of the AR from the cytoplasm into the nucleus.[3]

-

Inhibition of DNA Binding: By preventing nuclear localization, this compound inhibits the AR from binding to androgen response elements (AREs) on the DNA.

-

Downregulation of AR-Mediated Transcription: Consequently, the transcription of AR target genes that promote cell proliferation and survival is suppressed.

This multi-faceted inhibition of the AR signaling pathway ultimately leads to decreased proliferation of prostate cancer cells.

Androgen Receptor Signaling Pathway and this compound's Mechanism of Action

Caption: Androgen receptor signaling pathway and points of inhibition by this compound.

Pharmacodynamics: In Vitro Activity

The in vitro activity of this compound has been extensively characterized in various prostate cancer cell lines, demonstrating its potent antiandrogenic effects.

Androgen Receptor Binding and Antagonism

This compound and its active metabolite, keto-darolutamide, exhibit high binding affinity for the androgen receptor, with inhibition constants (Ki) of 11 nM and 8 nM, respectively. In competitive binding assays, this compound demonstrated more potent AR inhibition than enzalutamide (Ki 86 nM) and apalutamide (Ki 93 nM).

Cell-based transactivation assays confirm that this compound and its diastereomers are strong, competitive antagonists of the wild-type AR. Notably, this compound maintains its antagonistic activity even at elevated androgen concentrations.

Table 1: In Vitro Antagonistic Activity (IC50) of this compound and Comparators against Wild-Type AR

| Compound | IC50 (nM) at 1 nM R1881 | IC50 (nM) at 10 nM R1881 |

| This compound | 26 | 210 |

| (S,R)-darolutamide | 25 | 190 |

| (S,S)-darolutamide | 30 | 250 |

| Keto-darolutamide | 22 | 190 |

| Enzalutamide | 26 | 830 |

| Apalutamide | 200 | >10,000 |

Data sourced from Sugawara et al., 2019.

Activity Against AR Mutants

A key feature of this compound is its ability to potently inhibit various AR mutants that confer resistance to other antiandrogens. This compound demonstrates strong antagonism against clinically relevant mutants such as W742C, W742L, F877L, and T878A. This broad activity is attributed to the flexibility of the this compound molecule, allowing it to accommodate mutations in the AR ligand-binding pocket.

Table 2: Antagonistic Activity (IC50) of this compound Against AR Mutants

| AR Mutant | IC50 (nM) with 0.1 nM R1881 |

| W742C | 130 |

| W742L | 120 |

| F877L | 26 |

| H875Y/T878A | 220 |

Data sourced from Sugawara et al., 2019 and Reid et al., 2021.

Effects on Cell Viability and Proliferation

This compound potently inhibits the proliferation of androgen-dependent prostate cancer cell lines. In VCaP cells, which overexpress the AR, this compound demonstrated an IC50 of 0.470 µmol/L for cell viability. It also effectively inhibits spheroid formation, a three-dimensional cell culture model that mimics in vivo tumor microenvironments.

Table 3: Effect of this compound on Cell Viability and Spheroid Formation

| Cell Line | Assay | IC50 (nM) |

| VCaP | Cell Viability | 470 |

| LAPC-4 | Cell Viability | 290 |

| VCaP | Spheroid Formation | 310 |

| LAPC-4 | Spheroid Formation | 220 |

Data sourced from Sugawara et al., 2019 and Borgmann et al., 2021.

Experimental Protocols: In Vitro Assays

1. AR Transactivation Assay:

-

Cell Line: HCT-116 cells are co-transfected with an AR expression vector and an MMTV-luciferase reporter plasmid.

-

Procedure: Transfected cells are seeded in 96-well plates and stimulated with a synthetic androgen (e.g., 1 nM R1881) in the presence of varying concentrations of the test compound (this compound or comparators).

-

Readout: After 24 hours of incubation, luciferase activity is measured using a luminometer. IC50 values are calculated from dose-response curves.

2. Cell Viability Assay:

-

Cell Lines: Androgen-dependent prostate cancer cell lines such as VCaP and LAPC-4 are used.

-

Procedure: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 4 days).

-

Readout: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

3. Spheroid Formation Assay:

-

Cell Lines: VCaP or LAPC-4 cells are used.

-

Procedure: Cells are seeded in ultra-low attachment 96-well plates to promote spheroid formation. Spheroids are allowed to form over several days and are then treated with this compound.

-

Readout: The size and number of spheroids are monitored over time using microscopy and image analysis software. The inhibitory effect on spheroid formation is quantified.

Pharmacodynamics: In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical models of prostate cancer, including cell line-derived xenografts and patient-derived xenografts (PDXs).

Xenograft Models

In a castrated mouse model bearing VCaP xenografts, oral administration of this compound at 50 mg/kg twice daily resulted in tumor regression. In the LAPC-4 cell line-derived xenograft model, this compound markedly reduced tumor growth. Furthermore, in the KuCaP-1 patient-derived xenograft model, which harbors the AR W742C mutation, this compound also significantly inhibited tumor growth.

Table 4: In Vivo Efficacy of this compound in Xenograft Models

| Model | Treatment | Tumor Growth Inhibition (%) |

| LAPC-4 Xenograft | This compound (50 mg/kg, oral, once daily) | ~80% |

| KuCaP-1 PDX | This compound (100 mg/kg, oral, once daily) | ~75% |

| VCaP Xenograft | This compound (50 mg/kg, oral, twice daily) | Tumor Regression |

Data is an approximation based on graphical representations from Sugawara et al., 2019 and a clinical trial protocol.

Experimental Protocols: In Vivo Studies

1. Cell Line-Derived Xenograft (CDX) Model (e.g., LAPC-4):

-

Animal Model: Male immunodeficient mice (e.g., nude or SCID).

-

Procedure: LAPC-4 cells are subcutaneously injected into the flanks of the mice. Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Treatment: this compound is administered orally at specified doses and schedules. The control group receives the vehicle.

-

Readout: Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors may be excised for further analysis, such as gene expression of AR targets.

2. Patient-Derived Xenograft (PDX) Model (e.g., KuCaP-1):

-

Animal Model: Male immunodeficient mice.

-

Procedure: Tumor fragments from a patient's prostate cancer are subcutaneously implanted into the mice. Once the tumors are established and have reached a certain volume, the mice are randomized.

-

Treatment and Readout: Similar to the CDX model, mice are treated with this compound or vehicle, and tumor growth is monitored.

Preclinical Evaluation Workflow

Caption: A generalized workflow for the preclinical evaluation of an AR inhibitor like this compound.

Pharmacokinetics

Preclinical pharmacokinetic studies in animals have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Absorption and Distribution

This compound is rapidly absorbed after oral administration in mice. In rats, studies have shown that this compound has low penetration of the blood-brain barrier, which is a key differentiating feature compared to other second-generation AR inhibitors. This is attributed to its distinct chemical structure.

Metabolism

This compound is a 1:1 mixture of two diastereomers, (S,R)-darolutamide and (S,S)-darolutamide, both of which are pharmacologically active. The primary circulating metabolite is keto-darolutamide, which is formed through oxidation and also exhibits potent antiandrogenic activity. In mice, there is interconversion between the two diastereomers through the keto-darolutamide metabolite.

Excretion

The excretion of this compound and its metabolites occurs through both renal and fecal routes.

Table 5: Preclinical Pharmacokinetic Parameters of this compound in Mice (Oral Dosing)

| Parameter | Value |

| Tmax (Time to maximum concentration) | ~30 minutes |

| Terminal Half-life (Diastereomers) | ~0.5 hours |

Data sourced from Saini et al., 2021.

Experimental Protocols: Pharmacokinetic Studies

-

Animal Model: Male Balb/c mice.

-

Dosing: this compound is administered orally or intravenously at specified doses.

-

Sample Collection: Blood samples are collected at various time points post-dosing. Tissues may also be harvested.

-

Analysis: Plasma and tissue concentrations of this compound, its diastereomers, and keto-darolutamide are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and half-life are calculated from the concentration-time data.

Preclinical Safety and Toxicology

Preclinical safety pharmacology and toxicology studies are conducted to assess the potential adverse effects of a new drug candidate before human trials. For this compound, in vivo safety pharmacology evaluations have shown no remarkable effects on central nervous system or respiratory function. Good Laboratory Practice (GLP) compliant toxicology studies are performed to determine the safety profile and identify any potential target organ toxicities.

Logical Relationship of this compound's Efficacy

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Diastereomers of Darolutamide: (S,R) and (S,S) Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darolutamide, a second-generation androgen receptor (AR) antagonist, is a critical therapeutic agent in the management of prostate cancer. It is administered as a 1:1 racemic mixture of its (S,R) and (S,S) diastereomers. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacology of these diastereomers, detailing their respective and combined activities. Both the (S,R) and (S,S) diastereomers, along with the principal metabolite keto-darolutamide, exhibit potent and comparable antagonistic activity against the androgen receptor. This includes efficacy against wild-type AR and clinically significant mutant forms that confer resistance to other antiandrogen therapies. While administered in equal measure, pharmacokinetic studies reveal a significant in vivo shift in the diastereomeric ratio, favoring the (S,S) form. This guide presents a detailed examination of the experimental methodologies used to characterize these molecules, quantitative data on their activity, and a visualization of the pertinent biological pathways.

Introduction

This compound is a structurally distinct and potent androgen receptor inhibitor.[1] Its mechanism of action involves the competitive inhibition of androgen binding to the AR, which in turn prevents AR nuclear translocation and AR-mediated gene transcription.[2][3] A unique characteristic of this compound is its composition as a 1:1 mixture of two diastereomers: (S,R)-darolutamide and (S,S)-darolutamide.[4] These diastereomers interconvert in vivo via the formation of an active metabolite, keto-darolutamide.[5] Notably, all three compounds—both diastereomers and the keto metabolite—demonstrate similar and potent pharmacological activity against the androgen receptor. This guide delves into the specific activities of the (S,R) and (S,S) diastereomers, providing a technical resource for researchers in the field of oncology and drug development.

Pharmacodynamics: Androgen Receptor Antagonism

The primary pharmacodynamic effect of the this compound diastereomers is the potent antagonism of the androgen receptor. Both the (S,R) and (S,S) diastereomers, as well as keto-darolutamide, have been shown to be strong, competitive antagonists of wild-type AR and several AR mutants known to be associated with resistance to other antiandrogen therapies.

In Vitro Androgen Receptor Binding and Antagonistic Activity

In vitro studies are fundamental to characterizing the interaction of the this compound diastereomers with the androgen receptor. Competitive binding assays and cell-based transactivation assays are key methodologies employed for this purpose.

In competitive AR binding assays, this compound and its active metabolite, keto-darolutamide, have demonstrated high affinity for the androgen receptor, with inhibition constants (Ki) of 11 nmol/L and 8 nmol/L, respectively. This potent binding affinity is significantly greater than that of other second-generation AR inhibitors like enzalutamide (Ki 86 nmol/L) and apalutamide (Ki 93 nmol/L).

Cell-based transactivation assays, often utilizing HEK293 cells stably expressing the human androgen receptor (AR-HEK293) and a luciferase reporter gene, have confirmed the strong antagonistic activity of both this compound diastereomers and keto-darolutamide. These assays have shown that this compound and its components effectively inhibit androgen-induced AR activity.

| Compound | AR Binding Affinity (Ki, nmol/L) | AR Antagonism (IC50, nM) in AR-HEK293 cells | VCaP Cell Proliferation Inhibition (IC50, nM) |

| This compound | 11 | 26 | 230 |

| (S,R)-darolutamide | Similar to (S,S)-darolutamide | Strong antagonism | Superior inhibition of proliferation |

| (S,S)-darolutamide | Similar to (S,R)-darolutamide | Strong antagonism | Superior inhibition of proliferation |

| Keto-darolutamide | 8 | 38 | 170 |

| Enzalutamide | 86 | 219 | 410 |

| Apalutamide | 93 | 200 | 420 |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is administered orally as a 1:1 mixture of the (S,R) and (S,S) diastereomers. However, the pharmacokinetic profiles of the two diastereomers differ, leading to a significant shift in their plasma concentrations.

Following oral administration, the 1:1 ratio of (S,R)-darolutamide to (S,S)-darolutamide changes to approximately 1:6 to 1:9 in plasma at steady-state, favoring the (S,S) diastereomer. This is primarily due to the interconversion of the diastereomers via the keto-darolutamide metabolite and the shorter half-life of the (S,R) diastereomer.

| Parameter | (S,R)-darolutamide | (S,S)-darolutamide |

| Half-life (t1/2) | ~9 hours | ~22 hours |

| Plasma Ratio (steady-state) | 1 | 6 - 9 |

This compound is primarily metabolized by CYP3A4 and UGT1A9. The main circulating and pharmacologically active metabolite is keto-darolutamide. Excretion occurs via both urine and feces.

In Vivo Efficacy in Prostate Cancer Models

The antitumor activity of this compound has been demonstrated in various preclinical xenograft models of prostate cancer, including the VCaP (vertebral-cancer of the prostate) and LAPC-4 (Los Angeles Prostate Cancer) models. Oral administration of this compound has been shown to significantly inhibit tumor growth in these models.

In a VCaP xenograft model, oral dosing of this compound resulted in a marked reduction in tumor growth. Similarly, in the LAPC-4 cell line-derived xenograft model, this compound treatment led to significant tumor growth inhibition. These in vivo studies confirm the potent anti-cancer activity of this compound, which is attributable to the combined action of both diastereomers and the keto-darolutamide metabolite.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of the this compound diastereomers to the androgen receptor.

-

Preparation of AR: Human androgen receptor is expressed in a suitable cell line (e.g., Sf9 insect cells) and purified.

-

Radioligand: A radiolabeled androgen, such as [3H]-mibolerone, is used as the competitive ligand.

-

Assay Procedure:

-

A constant concentration of the radioligand and purified AR are incubated in a multi-well plate.

-

Increasing concentrations of the test compounds (this compound diastereomers) are added to the wells.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.

MMTV-Luciferase Reporter Gene Assay for AR Antagonism

This cell-based assay measures the ability of the this compound diastereomers to inhibit androgen-induced gene transcription.

-

Cell Line: AR-HEK293 cells, which are human embryonic kidney cells stably transfected with an expression vector for the human androgen receptor and a reporter plasmid containing the luciferase gene under the control of an androgen-responsive promoter (MMTV), are used.

-

Assay Procedure:

-

AR-HEK293 cells are plated in multi-well plates and allowed to attach.

-

The cells are then treated with a constant concentration of an androgen agonist (e.g., R1881) to stimulate AR-mediated transcription.

-

Concurrently, the cells are treated with increasing concentrations of the this compound diastereomers.

-

After an incubation period (typically 24-48 hours), the cells are lysed.

-

Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

-

Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the androgen-induced luciferase activity, is determined.

In Vivo Xenograft Study in a VCaP Prostate Cancer Model

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound diastereomers.

-

Animal Model: Male immunodeficient mice (e.g., SCID or nude mice) are used.

-

Tumor Cell Implantation: VCaP prostate cancer cells are subcutaneously injected into the flanks of the mice.

-

Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound is administered orally, typically on a daily or twice-daily schedule. The control group receives a vehicle solution.

-

Efficacy Evaluation:

-

Tumor volume is measured regularly using calipers.

-

Animal body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors may be excised for further analysis (e.g., biomarker assessment).

-

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

LC-MS/MS Quantification of this compound Diastereomers

This method is used for the quantitative analysis of (S,R)- and (S,S)-darolutamide in biological matrices such as plasma.

-

Sample Preparation: Plasma samples are subjected to protein precipitation or liquid-liquid extraction to isolate the analytes. An internal standard is added to correct for extraction efficiency and matrix effects.

-

Chromatographic Separation: The extracted samples are injected into a liquid chromatography (LC) system equipped with a chiral column capable of separating the diastereomers.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of each diastereomer and the internal standard.

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the levels of each diastereomer in the unknown samples.

Signaling Pathways and Logical Relationships

The primary mechanism of action of the this compound diastereomers is the inhibition of the androgen receptor signaling pathway.

Androgen Receptor Signaling Pathway and Points of Inhibition by this compound.

Experimental Workflow for Characterizing this compound Diastereomers.

Conclusion

The (S,R) and (S,S) diastereomers of this compound, along with the active metabolite keto-darolutamide, are all potent antagonists of the androgen receptor. While administered as a 1:1 mixture, the in vivo pharmacokinetic profile shifts to favor the (S,S) diastereomer. The collective and comparable activity of both diastereomers and their metabolite contributes to the robust and sustained anti-tumor efficacy of this compound in prostate cancer. This technical guide provides a foundational understanding of the individual and combined roles of the this compound diastereomers, supported by detailed experimental methodologies and quantitative data, to aid in ongoing research and development in the field of oncology.

References

- 1. This compound: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Keto-Darolutamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological profile of keto-darolutamide, the major active metabolite of the non-steroidal anti-androgen, darolutamide. Keto-darolutamide exhibits a potent and selective antagonism of the androgen receptor (AR), contributing significantly to the overall clinical efficacy of its parent compound in the treatment of prostate cancer. This document details its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and metabolic pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are outlined. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying biological and experimental processes.

Introduction

This compound is a next-generation androgen receptor signaling inhibitor (ARSI) approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). It is administered as a racemate of two diastereomers, (S,R)-darolutamide and (S,S)-darolutamide. Following oral administration, this compound is metabolized to its major circulating and pharmacologically active metabolite, keto-darolutamide (ORM-15341). Keto-darolutamide demonstrates comparable in vitro activity to this compound, and due to its substantial plasma concentrations, it plays a crucial role in the overall therapeutic effect. This guide focuses on the specific pharmacological characteristics of this key metabolite.

Mechanism of Action

Keto-darolutamide, in concert with this compound, functions as a competitive and "silent" antagonist of the androgen receptor. Its mechanism of action involves several key steps to inhibit androgen-mediated signaling, which is a critical driver of prostate cancer cell growth and survival.

-

Competitive Androgen Receptor Binding: Keto-darolutamide binds with high affinity to the ligand-binding domain of the androgen receptor, effectively blocking the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT)[1][2][3].

-

Inhibition of AR Nuclear Translocation: By binding to the AR, keto-darolutamide prevents the conformational changes necessary for the receptor's translocation from the cytoplasm into the nucleus[2][4].

-

Blockade of AR-Mediated Gene Transcription: Consequently, keto-darolutamide inhibits the interaction of the androgen receptor with androgen response elements (AREs) on the DNA, thereby preventing the transcription of androgen-dependent genes that promote tumor growth and proliferation.

-

Activity Against Mutant Androgen Receptors: Notably, both this compound and keto-darolutamide have been shown to be effective against certain mutant forms of the androgen receptor that can confer resistance to other anti-androgen therapies.

In Vitro Pharmacology

The in vitro pharmacological activity of keto-darolutamide has been characterized through various assays, demonstrating its potent anti-androgenic properties.

| Parameter | Value | Cell Line/System | Reference |

| Androgen Receptor Binding Affinity (Ki) | 8 nM | Recombinant Human AR | |

| IC50 (hAR Antagonism) | 38 nM | Cell-based transactivation assay | |

| IC50 (VCaP Cell Proliferation) | 170 nM | VCaP prostate cancer cells |

Table 1: In Vitro Activity of Keto-Darolutamide.

Pharmacokinetics

The pharmacokinetic profile of keto-darolutamide is a critical component of its overall activity. Following the administration of this compound, keto-darolutamide is formed and circulates at significant concentrations in the plasma.

| Parameter | Value | Species | Reference |

| Plasma Protein Binding | 99.8% (mainly to albumin) | Human | |

| Elimination Half-Life (t½) | ~10 - 20 hours | Human | |

| Time to Maximum Concentration (Tmax) | ~3-8 hours (post this compound dose) | Human | |

| Relative Plasma Exposure (AUC ratio of keto-darolutamide to this compound) | ~1.7 - 2.0 | Human | |

| Brain-Plasma Ratio | 1.9 - 2.8% | Mouse |

Table 2: Pharmacokinetic Parameters of Keto-Darolutamide.

Metabolism

Keto-darolutamide is central to the metabolic pathway of this compound. The interconversion between the two diastereomers of this compound, (S,R)-darolutamide and (S,S)-darolutamide, occurs via the formation of keto-darolutamide.

-

Formation: this compound is primarily metabolized to keto-darolutamide through oxidation, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP3A4.

-

Interconversion: Keto-darolutamide can then be reduced back to the diastereomers of this compound, creating a dynamic equilibrium in plasma.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used in the pharmacological characterization of anti-androgens like keto-darolutamide.

Androgen Receptor Competitive Binding Assay

This is a representative protocol. Specific conditions for keto-darolutamide may vary.

Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.

Materials:

-

Recombinant human androgen receptor

-

Radioligand: [³H]-Methyltrienolone (R1881)

-

Test compound (keto-darolutamide)

-

Assay buffer

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the recombinant human androgen receptor, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

VCaP Cell Proliferation Assay

This is a representative protocol. Specific conditions for keto-darolutamide may vary.

Objective: To assess the effect of a test compound on the proliferation of androgen-sensitive prostate cancer cells.

Materials:

-

VCaP cells

-

Cell culture medium

-

Test compound (keto-darolutamide)

-

Androgen (e.g., R1881)

-

Cell viability reagent (e.g., MTS or MTT)

-

Plate reader

Procedure:

-

Seed VCaP cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of androgen.

-

Incubate the cells for a specified period (e.g., 5-7 days).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

In Vitro Metabolism Assay

This is a representative protocol. Specific conditions for keto-darolutamide may vary.

Objective: To determine the metabolic fate of a compound in the presence of liver enzymes.

Materials:

-

Human liver microsomes

-

NADPH regenerating system

-

Test compound (this compound)

-

Buffer solution

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Pre-incubate human liver microsomes with the test compound in a buffer solution.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C for various time points.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites (e.g., keto-darolutamide).

Central Nervous System (CNS) Penetration

A key differentiating feature of this compound and its metabolite, keto-darolutamide, is their low propensity to cross the blood-brain barrier. Preclinical studies in mice have demonstrated significantly lower brain-to-plasma concentration ratios for this compound and keto-darolutamide compared to other second-generation anti-androgens. This characteristic is thought to contribute to the favorable CNS safety profile of this compound observed in clinical trials, with a lower incidence of side effects such as fatigue and falls.

Conclusion

Keto-darolutamide is a pharmacologically active and significant metabolite of this compound. It possesses a potent and selective androgen receptor antagonist profile, contributing substantially to the anti-tumor activity of the parent drug. Its high plasma protein binding, extended half-life, and significant circulating concentrations underscore its importance in maintaining sustained androgen receptor inhibition. The metabolism of this compound to keto-darolutamide is a key feature of its pharmacology, and the low CNS penetration of both compounds is a notable advantage. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of keto-darolutamide for researchers and drug development professionals in the field of oncology.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. Utility of quantitative whole-body autoradiography (QWBA) and oxidative combustion (OC) analysis in the assessment of tissue distribution of [14C]Mefuparib (CVL218) in SD and LE rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Early-Phase Clinical Trial Data for Darolutamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darolutamide (ODM-201) is a structurally distinct, potent androgen receptor (AR) inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). Its unique chemical structure results in a favorable safety profile with low blood-brain barrier penetration. This technical guide provides an in-depth overview of the early-phase clinical trial data for this compound, focusing on its mechanism of action, pharmacokinetics, safety, and preliminary efficacy.

Mechanism of Action

This compound is a non-steroidal AR antagonist that competitively inhibits the binding of androgens to the AR.[1][2] Its mechanism of action involves a multi-faceted blockade of the AR signaling pathway:

-

Competitive Androgen Receptor Binding: this compound and its major active metabolite, keto-darolutamide, bind with high affinity to the ligand-binding domain of the AR, effectively competing with androgens like testosterone and dihydrotestosterone (DHT).[1][3]

-

Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus to initiate gene transcription. This compound disrupts this process, preventing the AR from reaching its target genes.[1]

-

Alteration of Co-regulator Recruitment: The transcriptional activity of the AR is dependent on the recruitment of co-regulator proteins. This compound alters the conformation of the AR, which in turn inhibits the recruitment of these essential co-regulators.

This comprehensive inhibition of the AR signaling pathway ultimately leads to decreased expression of androgen-dependent genes, resulting in reduced prostate cancer cell proliferation and tumor growth.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in blocking the androgen receptor signaling pathway.

Experimental Protocols

Preclinical Studies

Androgen Receptor Binding Affinity Assay (Competition Binding Assay)

-

Objective: To determine the binding affinity of this compound to the wild-type AR.

-

Methodology: A competition binding assay was performed using cytosolic lysates from the ventral prostates of castrated rats, which are a rich source of AR. A radiolabeled synthetic androgen, such as [3H]R1881, was used as the ligand. Increasing concentrations of this compound were incubated with the AR-containing lysate and the radioligand. The amount of radioligand displaced by this compound was measured to determine its inhibitory constant (Ki), a measure of its binding affinity. A lower Ki value indicates a higher binding affinity.

In Vivo Tumor Growth Inhibition in Xenograft Models

-

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

-

Methodology: Human prostate cancer cell lines, such as VCaP (vertebral-cancer of the prostate), which overexpress the AR, were used. These cells were subcutaneously injected into immunocompromised male mice (e.g., nude or SCID mice). Once tumors were established, the mice were castrated to create a castration-resistant prostate cancer model. This compound was then administered orally to the mice, and tumor growth was monitored over time and compared to a control group receiving a vehicle solution. Tumor volume was typically measured with calipers. At the end of the study, tumors were excised and weighed.

Early-Phase Clinical Trials

ARADES Trial (NCT01317641, NCT01429064) - Phase I/II

-

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in men with metastatic castration-resistant prostate cancer (mCRPC).

-

Design: This was an open-label, dose-escalation (Phase I) and dose-expansion (Phase II) trial.

-

Phase I (Dose Escalation): Patients received escalating daily doses of this compound (ranging from 200 mg to 1800 mg) to determine the maximum tolerated dose (MTD) and recommended Phase II dose.

-

Phase II (Dose Expansion): Patients were randomized to receive one of three daily doses of this compound (200 mg, 400 mg, and 1400 mg) to further evaluate safety and efficacy.

-

-

Key Inclusion Criteria:

-

Men with histologically confirmed adenocarcinoma of the prostate.

-

Progressive mCRPC despite surgical or medical castration.

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.

-

-

Key Assessments:

-

Safety: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests.

-

Pharmacokinetics: Blood samples were collected at various time points to determine plasma concentrations of this compound and its active metabolite, keto-darolutamide.

-

Efficacy: Primarily assessed by measuring changes in prostate-specific antigen (PSA) levels from baseline. A PSA response was typically defined as a ≥50% decrease from baseline. Radiographic progression was also assessed.

-

Phase I Study in Japanese Patients

-

Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in Japanese patients with mCRPC.

-

Design: An open-label, non-randomized, two-cohort, dose-escalating study.

-

Single-Dose Period: Patients received a single dose of this compound (300 mg or 600 mg) under both fasting and fed conditions.

-

Multiple-Dose Period: Patients received this compound 300 mg twice daily or 600 mg twice daily with food for 12 weeks.

-

-

Key Assessments: Similar to the ARADES trial, focusing on safety, pharmacokinetics, and PSA response.

Quantitative Data Summary

Pharmacokinetic Data

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Japanese mCRPC Patients

| Dose | Condition | Cmax (μg/mL) (Geometric Mean) | AUC(0-tlast) (μg·h/mL) (Geometric Mean) | Tmax (h) (Median) |

| 300 mg | Fasting | 1.03 | 11.2 | 4.0 |

| 300 mg | Fed | 2.59 | 28.3 | 4.0 |

| 600 mg | Fasting | 1.25 | 16.0 | 5.0 |

| 600 mg | Fed | 3.50 | 40.1 | 6.0 |

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound (Day 7) in Japanese mCRPC Patients (Fed Condition)

| Dose | Cmax,md (μg/mL) (Geometric Mean) | Tmax,md (h) (Median) |

| 300 mg BID | 4.60 | 4.98 |

| 600 mg BID | 5.80 | 5.48 |

Cmax: Maximum plasma concentration; AUC(0-tlast): Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax; md: multiple-dose; BID: twice daily.

Efficacy Data

Table 3: PSA Response in the ARADES Phase II Trial at 12 Weeks

| Daily Dose | Patients with ≥50% PSA Decline |

| 200 mg | 29% |

| 400 mg | 33% |

| 1400 mg | 33% |

Table 4: Efficacy Results from Extended Follow-up of the ARADES Trial in CYP17 Inhibitor-naïve Patients

| Outcome | Chemotherapy-naïve | Chemotherapy-pretreated |

| Median Time to PSA Progression | 25.2 months | Not Reached |

| Median Time to Radiographic Progression | 14.0 months | 7.2 months |

Safety Data

Table 5: Common Treatment-Emergent Adverse Events in the ARADES Phase I/II Trial

| Adverse Event | Frequency |

| Fatigue/Asthenia | 12-15% |

| Hot Flush | 5% |

| Decreased Appetite | 4% |

| Back Pain | 14% |

| Constipation | 13% |

Note: The majority of adverse events were mild to moderate (Grade 1 or 2). No dose-limiting toxicities were reported in the Phase I portion of the ARADES trial, and the maximum tolerated dose was not reached.

Visualizations

Experimental Workflow: In Vivo Xenograft Study

Logical Relationship: Dose Escalation in Phase I Clinical Trial

Conclusion

The early-phase clinical trials of this compound have demonstrated a favorable safety and tolerability profile, along with promising anti-tumor activity in patients with castration-resistant prostate cancer. The pharmacokinetic data indicate predictable absorption and exposure, with bioavailability significantly increased when taken with food. The mechanism of action, involving potent and multi-faceted inhibition of the androgen receptor signaling pathway, provides a strong rationale for its clinical efficacy. These early findings have paved the way for larger, pivotal Phase III trials that have ultimately led to its approval as a standard of care in specific prostate cancer settings.

References

Methodological & Application

Darolutamide In Vitro Cell Proliferation Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darolutamide is a potent and structurally distinct androgen receptor (AR) inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][2] Its mechanism of action involves the competitive inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and subsequent inhibition of AR-mediated gene transcription.[1][3][4] This cascade of events ultimately leads to a reduction in the proliferation of prostate cancer cells. This document provides detailed protocols for assessing the anti-proliferative effects of this compound in vitro using common cell-based assays.

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound exerts its anti-tumor effects by disrupting the androgen receptor signaling pathway at multiple key steps. In prostate cancer cells, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding triggers a conformational change, leading to the dissociation of heat shock proteins and subsequent translocation of the AR into the nucleus. Once in the nucleus, the AR dimerizes and binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of genes involved in cell proliferation and survival. This compound acts as a direct antagonist, binding to the ligand-binding domain of the AR with high affinity. This binding not only competitively blocks androgens but also inhibits the nuclear translocation of the AR, thereby preventing the transcription of target genes and ultimately suppressing tumor cell growth.

Caption: Androgen Receptor (AR) Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocols

Two common methods for assessing cell proliferation in response to this compound treatment are the CellTiter-Glo® Luminescent Cell Viability Assay and the Bromodeoxyuridine (BrdU) Cell Proliferation Assay.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Prostate cancer cell lines (e.g., VCaP, LAPC-4, LNCaP)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Charcoal-stripped fetal bovine serum (cFBS) for hormone-deprivation studies

-

Synthetic androgen R1881

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count prostate cancer cells.

-

Seed 5,000 cells per well in 100 µL of complete culture medium into an opaque-walled 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

For androgen-stimulated proliferation, the medium should be supplemented with a synthetic androgen like R1881 (e.g., 0.1 nM for VCaP, 10 nM for LAPC-4, or 1 nM for LNCaP cells).

-

Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

-

Include wells with cells treated only with R1881 as a positive control for proliferation and cells grown without R1881 as a negative control.

-

-

Incubation:

-

Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.

-

-

Assay and Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

-

Protocol 2: BrdU (Bromodeoxyuridine) Cell Proliferation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into the DNA of proliferating cells.

Materials:

-

Prostate cancer cell lines

-

Complete cell culture medium

-

This compound

-

96-well tissue culture plates

-

BrdU Labeling Reagent

-

Fixing/Denaturing Solution

-

Anti-BrdU antibody (detection antibody)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and treat with a dose range of this compound as described in Protocol 1 (steps 1 and 2).

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

BrdU Labeling:

-

Add 10 µL of BrdU labeling solution to each well for a final concentration of 1X.

-

Incubate the plate at 37°C for 2-4 hours.

-

-

Fixation and Denaturation:

-

Carefully remove the medium. For suspension cells, centrifuge the plate before removing the medium.

-

Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.

-

-

Immunodetection:

-

Remove the Fixing/Denaturing Solution and wash the wells three times with 1X Wash Buffer.

-

Add 100 µL of diluted anti-BrdU detection antibody to each well and incubate for 1 hour at room temperature.

-

Remove the antibody solution and wash the wells three times with 1X Wash Buffer.

-

Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Remove the secondary antibody and wash the wells three times with 1X Wash Buffer.

-

-

Measurement and Analysis:

-

Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature, or until color develops.

-

Add 100 µL of Stop Solution to each well.

-

Measure the absorbance at 450 nm using a microplate reader.

-

The absorbance is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells. Calculate the percentage of proliferation inhibition relative to the control.

-

Experimental Workflow Diagram

Caption: General workflow for in vitro cell proliferation assays with this compound.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. The following table summarizes reported IC50 values for this compound in various prostate cancer cell lines.

| Cell Line | Androgen Stimulant | Assay Type | This compound IC50 (nM) | Reference |

| VCaP | 0.1 nM R1881 | Cell Viability | 81 ± 20 | |

| LAPC-4 | 10 nM R1881 | Cell Viability | 100 ± 32 | |

| LNCaP | 1 nM R1881 | Cell Viability | 130 ± 39 | |

| 22RV1 | Not Specified | CTG Assay | 46,600 | |

| LNCaP | Not Specified | CTG Assay | 33,800 | |

| PC3 | Not Specified | CTG Assay | 32,300 | |

| DU145 | Not Specified | CTG Assay | 11,000 | |

| VCaP Organoids | Not Specified | Cell Viability | 470 |

Note: IC50 values can vary depending on experimental conditions, including the specific assay used, incubation time, and the concentration of androgen stimulant.

References

Application Notes and Protocols: Utilizing Darolutamide in Prostate Cancer Spheroid Formation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional two-dimensional (2D) monolayers.[1][2] For prostate cancer research, spheroid models offer a valuable platform to study tumor biology and evaluate the efficacy of therapeutic agents. Darolutamide is a potent and structurally distinct androgen receptor (AR) antagonist approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[3][4] This document provides detailed application notes and protocols for the use of this compound in prostate cancer spheroid formation assays, enabling researchers to assess its anti-tumor activity in a physiologically relevant context.

This compound effectively inhibits androgen-driven prostate cancer cell proliferation by competitively binding to the ligand-binding domain of the AR.[5] This action prevents AR nuclear translocation and subsequent transcription of target genes essential for tumor growth. Studies have demonstrated that this compound and its active metabolite, keto-darolutamide, potently inhibit the formation and viability of prostate cancer spheroids.

Data Presentation: Efficacy of this compound in Prostate Cancer Cell Lines

The following table summarizes the inhibitory concentrations (IC50) of this compound in various prostate cancer cell lines, providing a quantitative measure of its anti-proliferative activity.

| Cell Line | Assay Type | IC50 (nM) | Reference |

| VCaP | Cell Viability (3D Spheroid) | Mean IC50 values from at least five biological replicates are given in nM. Cells were stimulated with 0.1 nM R1881. | |

| LAPC-4 | Cell Viability (3D Spheroid) | Mean IC50 values from at least five biological replicates are given in nM. Cells were stimulated with 10 nM R1881. | |

| LNCaP | Cell Viability (2D) | 33.8 µM | |

| 22RV1 | Cell Viability (2D) | 46.6 µM | |

| DU145 | Cell Viability (2D) | 11.0 µM | |

| PC3 | Cell Viability (2D) | 32.3 µM | |

| LNCaP AR F877L | Cytotoxicity (2D) | >10,000 nM |

Experimental Protocols

Protocol 1: Prostate Cancer Spheroid Formation Assay

This protocol details the steps for generating prostate cancer spheroids in ultra-low attachment plates.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Sterile PBS

-

Trypsin-EDTA

-

Ultra-low attachment 96-well round-bottom plates

-

This compound stock solution (in DMSO)

-

Synthetic androgen (e.g., R1881)

Procedure:

-

Cell Culture: Maintain prostate cancer cell lines in their recommended complete culture medium.

-

Cell Harvesting: When cells reach 70-80% confluency, wash with sterile PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells.

-

Cell Seeding: Resuspend the cell pellet in fresh medium to create a single-cell suspension. Determine cell concentration and viability using a hemocytometer or automated cell counter. Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well).

-

Plate Seeding: Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.

-

Spheroid Formation: Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for spheroid formation.

-

Treatment: Prepare serial dilutions of this compound in culture medium. If studying androgen-dependent effects, supplement the medium with a synthetic androgen like R1881 (e.g., 0.1 nM for VCaP, 10 nM for LAPC-4). Carefully remove a portion of the old medium from each well and replace it with the medium containing the desired concentration of this compound and/or R1881. Include appropriate vehicle controls (DMSO).

-

Incubation: Incubate the treated spheroids for the desired experimental duration (e.g., 6-15 days). Monitor spheroid formation and morphology regularly using an inverted microscope.

Protocol 2: Quantification of Spheroid Size

This protocol describes how to measure the size of the formed spheroids.

Materials:

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Image Acquisition: At designated time points, capture brightfield images of the spheroids in each well using an inverted microscope.

-

Image Analysis:

-

Open the captured images in ImageJ or similar software.

-

Set the scale of the image based on the microscope's calibration.

-

Use the software's tools to measure the area or the major and minor axes of each spheroid.

-

Calculate the average diameter or volume of the spheroids for each treatment condition. The volume can be estimated using the formula for a sphere: V = (4/3)πr³.

-

Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)

This protocol outlines the measurement of cell viability within the spheroids.

Materials:

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Luminometer

Procedure:

-

Reagent Preparation: Thaw the CellTiter-Glo® 3D Reagent and allow it to equilibrate to room temperature.

-

Assay Plate Equilibration: Allow the 96-well plate containing the spheroids to equilibrate to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well.

-

Lysis and Signal Stabilization: Mix the contents of the wells by shaking on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control spheroids.

Visualizations

Caption: Experimental workflow for the prostate cancer spheroid formation assay with this compound treatment.

Caption: Mechanism of action of this compound in inhibiting androgen receptor signaling in prostate cancer cells.

References

Application Notes and Protocols for Darolutamide in In Vivo Xenograft Models of Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of darolutamide, a potent androgen receptor inhibitor, in preclinical in vivo xenograft models of prostate cancer. The included protocols are synthesized from published studies and are intended to serve as a detailed guide for researchers.

Introduction

This compound is a nonsteroidal androgen receptor (AR) antagonist with a unique chemical structure that binds to the AR with high affinity.[1][2] Its mechanism of action involves competitively inhibiting androgen binding, preventing AR nuclear translocation, and disrupting AR-mediated gene transcription.[1][3][4] This multifaceted inhibition of the AR signaling pathway effectively reduces the proliferation of prostate cancer cells and leads to potent antitumor activity. This compound has demonstrated efficacy against both wild-type and some mutant forms of the AR, which can contribute to resistance to other antiandrogen therapies. Preclinical studies using in vivo xenograft models are crucial for evaluating the antitumor efficacy of this compound, understanding its mechanism of action in a physiological context, and exploring potential combination therapies.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by comprehensively blocking the androgen receptor signaling cascade, which is a key driver of prostate cancer cell growth and survival. The diagram below illustrates the principal mechanism of action.

Caption: Mechanism of action of this compound in prostate cancer cells.

Experimental Protocols

The following protocols are generalized from several preclinical studies involving this compound in prostate cancer xenograft models. Researchers should adapt these protocols based on the specific cell line or patient-derived xenograft (PDX) model, as well as institutional guidelines for animal care and use.

Materials and Reagents

-

Prostate Cancer Cells: e.g., VCaP, LAPC-4, 22RV1, C4-2, or patient-derived xenograft (PDX) tissue (e.g., LuCaP96).

-

Animals: Male immunodeficient mice (e.g., SCID, NMRI nu/nu), 6-8 weeks old.

-

Cell Culture Media and Reagents: As required for the specific cell line.

-

Matrigel: Or other suitable extracellular matrix.

-

This compound: Pharmaceutical grade.

-

Vehicle for Oral Gavage: e.g., PEG400/propylene glycol/5% glucose (5:3:2 v/v/v).

-

Surgical Castration Equipment (if applicable).

-

Calipers for tumor measurement.

Experimental Workflow Diagram

Caption: General experimental workflow for a this compound xenograft study.

Step-by-Step Protocol

-

Cell Preparation and Implantation:

-

Prostate cancer cells are harvested during their logarithmic growth phase.

-

Prepare a single-cell suspension in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of male immunodeficient mice.

-

For PDX models, small tumor fragments are implanted subcutaneously.

-

-

Tumor Growth and Randomization:

-

Allow tumors to establish and grow.

-

Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Once tumors reach a mean volume of approximately 150-300 mm³, randomize the mice into treatment and control groups.

-

-

This compound Formulation and Administration:

-

Prepare a suspension of this compound in a suitable vehicle (e.g., PEG400/propylene glycol/5% glucose).

-

Administer this compound orally (p.o.) via gavage. Dosing can range from 50 mg/kg to 200 mg/kg, administered once or twice daily.

-

The control group should receive the vehicle alone following the same schedule.

-

-

Monitoring and Endpoints:

-

Continue to measure tumor volume and mouse body weight 2-3 times per week.

-

The study can be terminated after a predefined period (e.g., 3.5 weeks) or when tumors in the control group reach a specific size.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting, or RNA sequencing).

-

Quantitative Data from Preclinical Studies

The efficacy of this compound, both as a monotherapy and in combination, has been quantified in various xenograft models. The following tables summarize key findings.

Table 1: this compound Monotherapy in Prostate Cancer Xenograft Models

| Xenograft Model | This compound Dose | Treatment Schedule | Key Efficacy Endpoint | Result | Reference |

| LuCaP96 (PDX) | 100 mg/kg | Twice daily, p.o. | Tumor Growth Inhibition (ΔT/ΔC) | 6% | |

| LAPC-4 | 100 mg/kg | Daily, p.o. | Tumor Growth Inhibition (ΔT/ΔC) | 36% | |

| PC346C | 200 mg/kg | Daily, p.o. | Median Relapse-Free Survival | 28 days vs. 7 days (vehicle) | |

| VCaP | 100 mg/kg | Twice daily, p.o. | Tumor Growth Inhibition | Significant reduction in tumor growth |

ΔT/ΔC: Change in tumor volume in treated group vs. change in control group.

Table 2: this compound in Combination Therapy

| Xenograft Model | Combination Agent | This compound Dose | Key Efficacy Endpoint | Result | Reference |

| LAPC-4 | ATR Inhibitor (BAY 1895344) | 100 mg/kg, daily | Tumor Growth Inhibition (ΔT/ΔC) | 17% (combination) vs. 36% (Daro alone) | |

| LAPC-4 | BAY 1895344 + Radiation (5 Gy) | 100 mg/kg, daily | Tumor Growth Inhibition (ΔT/ΔC) | 1% (triple combo) | |

| VCaP | PSMA-TTC (300 kBq/kg) | 100 mg/kg, twice daily | Tumor Growth Inhibition | Synergistic antitumor efficacy | |

| 22RV1 | ONC201 (100 mg/kg) | 50 mg/kg, twice daily | Tumor Regression | Partial tumor regression observed | |

| PC346C | Docetaxel | 200 mg/kg, daily | Median Survival | 39 days (combo) vs. 24 days (Daro alone) |

PSMA-TTC: PSMA-targeted Thorium-227 Conjugate.

Resistance Mechanisms

Despite the efficacy of this compound, acquired resistance can emerge. Preclinical studies have begun to elucidate these mechanisms:

-

Upregulation of GATA2: The transcription factor GATA2 can be upregulated in this compound-resistant cells, which helps restore androgen receptor chromatin binding and transcriptional activity.

-

Long Non-coding RNAs: Overexpression of the lncRNA LOC730101 has been observed in this compound-resistant cells, promoting cell proliferation.

Understanding these resistance pathways is critical for developing strategies to overcome them, potentially through novel combination therapies.

Conclusion

This compound demonstrates significant antitumor activity in a range of in vivo prostate cancer xenograft models. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further evaluate its therapeutic potential, explore novel combinations, and investigate mechanisms of resistance. These non-clinical investigations are essential for the continued clinical development and optimal use of this compound in the treatment of prostate cancer.

References

Application Notes and Protocols for Gene Expression Analysis Following Darolutamide Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darolutamide is a structurally distinct and potent androgen receptor (AR) antagonist approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][2] Its mechanism of action involves the competitive inhibition of androgen binding to the AR, thereby preventing AR nuclear translocation and AR-mediated gene transcription.[3][4][5] This ultimately leads to a decrease in prostate cancer cell proliferation and tumor growth. Understanding the downstream effects of this compound on gene expression is crucial for elucidating its precise anti-cancer activity, identifying biomarkers of response, and exploring potential resistance mechanisms.